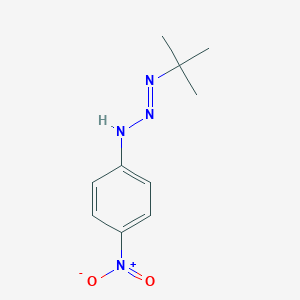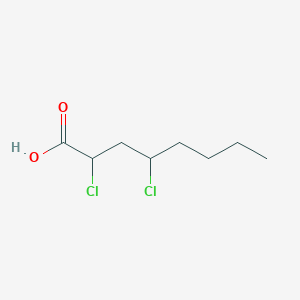
2,4-Dichlorooctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorooctanoic acid is an organic compound characterized by the presence of two chlorine atoms attached to the octanoic acid chain. This compound is part of the broader class of chlorinated carboxylic acids, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorooctanoic acid typically involves the chlorination of octanoic acid. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to ensure the efficient synthesis of the compound.
化学反応の分析
Types of Reactions: 2,4-Dichlorooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the chlorinated acid to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products: The major products formed from these reactions include chlorinated alcohols, ketones, aldehydes, and substituted carboxylic acids.
科学的研究の応用
2,4-Dichlorooctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of herbicides and pesticides, leveraging its ability to disrupt plant growth.
作用機序
The mechanism of action of 2,4-Dichlorooctanoic acid involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes involved in metabolic pathways, leading to disrupted cellular functions. In plants, it mimics natural auxins, causing uncontrolled growth and eventually plant death. This property makes it effective as a herbicide.
類似化合物との比較
2,4-Dichlorophenoxyacetic acid: Another chlorinated carboxylic acid widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: Similar in structure but with an additional chlorine atom, used for similar applications.
Dichlorprop: A related compound with similar herbicidal properties.
Uniqueness: 2,4-Dichlorooctanoic acid is unique due to its specific chain length and the position of chlorine atoms, which confer distinct chemical and biological properties
特性
CAS番号 |
90284-91-6 |
|---|---|
分子式 |
C8H14Cl2O2 |
分子量 |
213.10 g/mol |
IUPAC名 |
2,4-dichlorooctanoic acid |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-6(9)5-7(10)8(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChIキー |
MWPPUKVRMXFMEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC(C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)
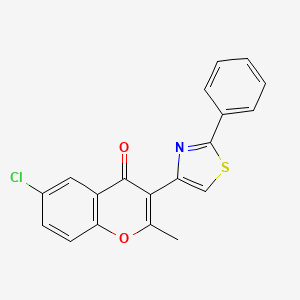
![Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-](/img/structure/B14354222.png)
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
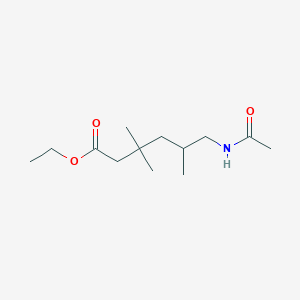
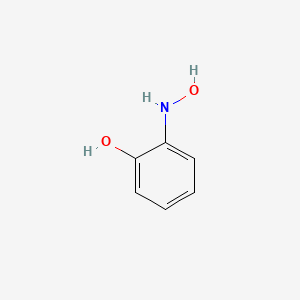
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)

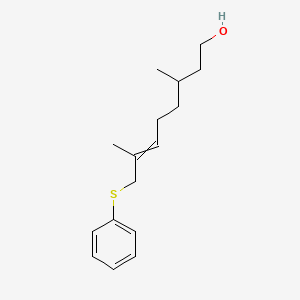
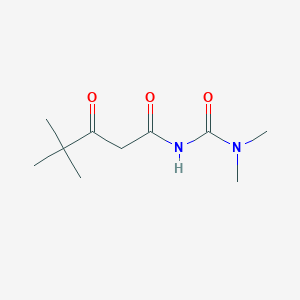
![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
